molecular formula C18H19NO4 B13826156 2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one

2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one

Cat. No.: B13826156
M. Wt: 313.3 g/mol
InChI Key: HQGNKACCXMIAQP-UHFFFAOYSA-N
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Description

2-(1-oxa-4-azaspiro[45]dec-4-ylcarbonyl)-4H-chromen-4-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the preparation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like PhI(OAc)2 and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its potential therapeutic effects, including its use as an inhibitor of certain enzymes. In industry, it may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various biological processes, such as cell proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one can be compared with other similar compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives. These compounds share a similar spirocyclic structure but differ in their specific functional groups and molecular configurations. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-(1-oxa-4-azaspiro[4.5]decane-4-carbonyl)chromen-4-one

InChI

InChI=1S/C18H19NO4/c20-14-12-16(23-15-7-3-2-6-13(14)15)17(21)19-10-11-22-18(19)8-4-1-5-9-18/h2-3,6-7,12H,1,4-5,8-11H2

InChI Key

HQGNKACCXMIAQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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